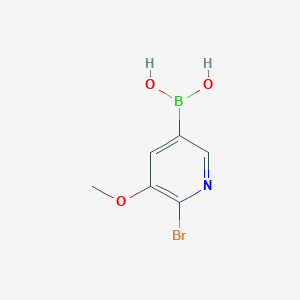
2-Bromo-3-methoxypyridine-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methoxypyridine-5-boronic acid is a chemical compound that is used as a building block in organic synthesis . It has a molecular formula of C6H7BBrNO3 .
Synthesis Analysis
The synthesis of this compound involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methoxypyridine-5-boronic acid consists of a pyridine ring with a bromine atom at the 2-position, a methoxy group at the 3-position, and a boronic acid group at the 5-position .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
- Boronic acids are essential reagents in Suzuki–Miyaura cross-coupling reactions, which allow the formation of carbon-carbon bonds. 2-Bromo-3-methoxypyridine-5-boronic acid serves as a versatile building block in these reactions, enabling the synthesis of complex molecules. Researchers use it to connect different fragments and create novel heterocyclic compounds with potential medicinal properties .
- The compound has been employed in the hydromethylation sequence , a synthetic pathway that involves the addition of a methyl group to a substrate. For instance, it has been applied in the synthesis of natural products like (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Researchers utilize 5-Bromo-2-methoxypyridine-3-boronic acid to functionalize porphyrins, which are essential components in various biological processes. By introducing this boronic acid, they can modify the structure of meso-substituted ABCD-type porphyrins, potentially impacting their optical and electronic properties .
- The pyridine ring is a common scaffold in many drugs. By incorporating the boronic acid group from this compound, medicinal chemists can explore new avenues for drug design. It participates in coupling reactions, allowing the creation of diverse chemical entities with potential therapeutic applications.
- Boronic acids play a crucial role in materials science. Researchers investigate their use in designing functional materials, sensors, and catalysts2-Bromo-3-methoxypyridine-5-boronic acid contributes to this field by providing a reactive handle for further functionalization .
Cross-Coupling Reactions:
Hydromethylation Sequence:
Functionalization of Porphyrins:
Drug Discovery and Medicinal Chemistry:
Materials Science and Catalysis:
Mechanism of Action
Target of Action
2-Bromo-3-methoxypyridine-5-boronic acid is a versatile compound used in the synthesis of various organic molecules. It has been used in the preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors . The AXL receptor tyrosine kinase plays a crucial role in cell survival, growth, and migration, making it a significant target in cancer research.
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the boronic ester, which is then replaced by a hydrogen atom . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The protodeboronation process affects the Suzuki–Miyaura coupling pathway, a widely used cross-coupling method to synthesize biaryl compounds . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
The molecular and cellular effects of 2-Bromo-3-methoxypyridine-5-boronic acid’s action are primarily seen in its role as a building block in organic synthesis. For example, it has been used in the synthesis of triazolopyrimidine derivatives and analogs, which inhibit the function of the AXL receptor tyrosine kinase . This inhibition can lead to decreased cell survival, growth, and migration, particularly in cancer cells.
Action Environment
The action, efficacy, and stability of 2-Bromo-3-methoxypyridine-5-boronic acid can be influenced by various environmental factors. . Therefore, the compound must be stored and handled under appropriate conditions to maintain its stability and ensure its effective action. Typically, it is stored at a temperature of 2-8°C .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
(6-bromo-5-methoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWDNGPSBFKVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Br)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methoxypyridine-5-boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



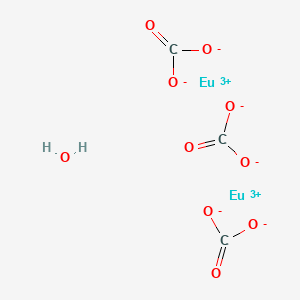
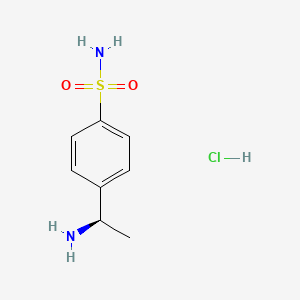
![Ethyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B6354848.png)
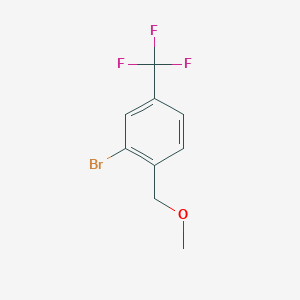

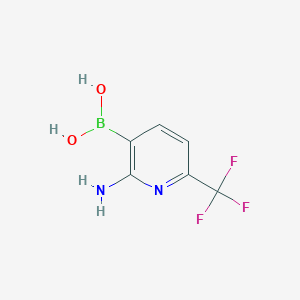
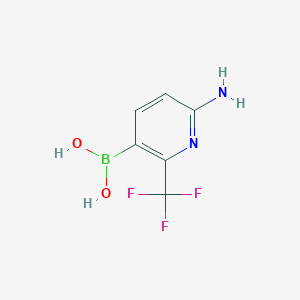
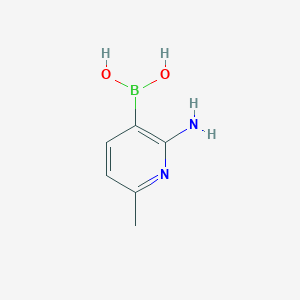
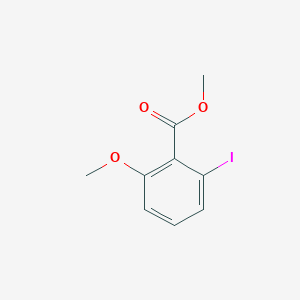
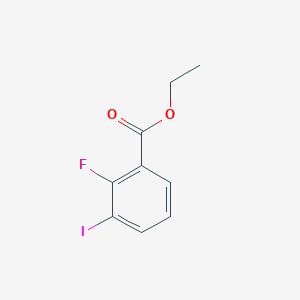
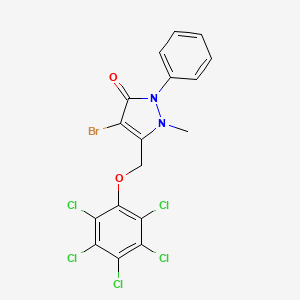
![2,10-Diaza-9-methyl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6354919.png)